1-(4-Nitrophenyl)-3-propylurea
Overview
Description
1-(4-Nitrophenyl)-3-propylurea is an organic compound characterized by the presence of a nitrophenyl group attached to a urea moiety. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. The nitrophenyl group imparts unique chemical properties, making it a valuable subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Nitrophenyl)-3-propylurea typically involves the reaction of 4-nitroaniline with propyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
4-Nitroaniline+Propyl isocyanate→this compound
The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to control the reaction rate and yield.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Nitrophenyl)-3-propylurea undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst, ethanol solvent.
Substitution: Sodium methoxide, methanol solvent.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH), water solvent.
Major Products:
Reduction: 1-(4-Aminophenyl)-3-propylurea.
Substitution: Various substituted phenylureas depending on the nucleophile used.
Hydrolysis: Propylamine and 4-nitrophenyl isocyanate.
Scientific Research Applications
1-(4-Nitrophenyl)-3-propylurea has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in biochemical assays to study enzyme interactions and inhibition.
Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-Nitrophenyl)-3-propylurea is primarily related to its ability to interact with specific molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with enzymes or receptors. The urea moiety can form hydrogen bonds with biological molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(4-Nitrophenyl)-3-propylurea can be compared with other similar compounds, such as:
1-(4-Nitrophenyl)-3-methylurea: Similar structure but with a methyl group instead of a propyl group. It may exhibit different reactivity and biological activity.
1-(4-Nitrophenyl)-3-ethylurea: Contains an ethyl group, leading to variations in its chemical and physical properties.
1-(4-Nitrophenyl)-3-butylurea: The presence of a butyl group can influence the compound’s solubility and interaction with biological targets.
Properties
IUPAC Name |
1-(4-nitrophenyl)-3-propylurea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c1-2-7-11-10(14)12-8-3-5-9(6-4-8)13(15)16/h3-6H,2,7H2,1H3,(H2,11,12,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGTBJCXVMSBEEQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)NC1=CC=C(C=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3073397 | |
Record name | N-(4-Nitrophenyl)-N'-propylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3073397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13141-86-1 | |
Record name | Urea, N-(4-nitrophenyl)-N'-propyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013141861 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(4-Nitrophenyl)-N'-propylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3073397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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